6-(Difluoromethyl)-4-methylnicotinonitrile
Overview
Description
6-(Difluoromethyl)-4-methylnicotinonitrile is a chemical compound that has garnered significant interest in various fields of research due to its unique structural features and potential applications. The presence of the difluoromethyl group in its structure imparts distinct chemical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Scientific Research Applications
6-(Difluoromethyl)-4-methylnicotinonitrile has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in the study of biological systems and as a probe in biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-4-methylnicotinonitrile typically involves the introduction of the difluoromethyl group into a nicotinonitrile scaffold. One common method is the difluoromethylation of nicotinonitrile derivatives using difluoromethylating agents under specific reaction conditions. For instance, visible-light-promoted difluoromethylation reactions have been employed to achieve this transformation under mild and environmentally benign conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-4-methylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoromethylated carboxylic acids, while reduction can produce difluoromethylated amines.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in the biological activity of the compound, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-4-methylnicotinonitrile: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Methylnicotinonitrile: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
6-(Difluoromethyl)-nicotinonitrile: Similar but without the methyl group at the 4-position.
Uniqueness
6-(Difluoromethyl)-4-methylnicotinonitrile is unique due to the presence of both the difluoromethyl and methyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
6-(difluoromethyl)-4-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c1-5-2-7(8(9)10)12-4-6(5)3-11/h2,4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQHEMNXAHPXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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